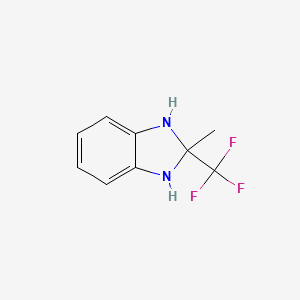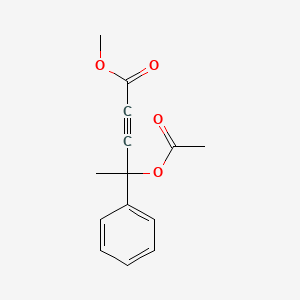
Glycyl-L-lysyl-L-prolyl-L-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycyl-L-lysyl-L-prolyl-L-valine is a tetrapeptide composed of four amino acids: glycine, lysine, proline, and valine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-L-lysyl-L-prolyl-L-valine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, lysine, is coupled to the growing peptide chain using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Repetition: Steps 2 and 3 are repeated for proline and valine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, and high-performance liquid chromatography (HPLC) is employed for purification.
Chemical Reactions Analysis
Types of Reactions
Glycyl-L-lysyl-L-prolyl-L-valine can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if any.
Substitution: Amino acid residues can be substituted with other amino acids to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidation reactions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid substitution can be achieved using standard SPPS techniques with different amino acids.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution can yield peptide analogs with altered properties.
Scientific Research Applications
Glycyl-L-lysyl-L-prolyl-L-valine has several scientific research applications:
Biochemistry: It is used to study protein-protein interactions and enzyme-substrate specificity.
Medicine: The peptide has potential therapeutic applications, including wound healing and tissue regeneration.
Industrial Processes: It can be used in the development of biomaterials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Glycyl-L-lysyl-L-prolyl-L-valine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways, leading to various biological effects. For example, it may promote cell migration and proliferation, which are essential for wound healing and tissue regeneration.
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-prolyl-L-glutamate: Another peptide with neuroprotective properties.
BPC 157: A pentadecapeptide with diverse biological activities, including anti-inflammatory and tissue healing effects.
Uniqueness
Glycyl-L-lysyl-L-prolyl-L-valine is unique due to its specific amino acid sequence, which imparts distinct biological activities. Its combination of glycine, lysine, proline, and valine allows it to interact with different molecular targets and pathways compared to other peptides.
Properties
CAS No. |
154486-02-9 |
|---|---|
Molecular Formula |
C18H33N5O5 |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H33N5O5/c1-11(2)15(18(27)28)22-16(25)13-7-5-9-23(13)17(26)12(6-3-4-8-19)21-14(24)10-20/h11-13,15H,3-10,19-20H2,1-2H3,(H,21,24)(H,22,25)(H,27,28)/t12-,13-,15-/m0/s1 |
InChI Key |
ZGGTYHXOZYXDPX-YDHLFZDLSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole](/img/structure/B12549581.png)
![1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B12549589.png)

![Benzene, 1-[(2,5-dimethylphenyl)thio]-2,5-dimethyl-4-(methylthio)-](/img/structure/B12549598.png)
![Pentanal, 3-[(4-methoxyphenyl)methoxy]-2,4-dimethyl-, (2S,3R)-](/img/structure/B12549606.png)


![N,N''-(2-Methyl-1,3-phenylene)bis[N'-phenylurea]](/img/structure/B12549618.png)

![8-(2-Phenylethenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B12549633.png)
![Bicyclo[2.2.1]hepta-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B12549638.png)
